N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide
Description
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a propanamide chain linked to a 5-methylfuran-2-yl moiety. This compound belongs to a class of thiadiazole derivatives known for their diverse pharmacological and material science applications. The ethylsulfanyl and methylfuran substituents likely influence its electronic properties, solubility, and binding affinity compared to related compounds.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-3-18-12-15-14-11(19-12)13-10(16)7-6-9-5-4-8(2)17-9/h4-5H,3,6-7H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLGDQFVZDISEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by the alkylation of the thiadiazole ring with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Furan Ring: The furan ring can be synthesized by the cyclization of appropriate precursors such as 1,4-diketones or furfural derivatives under acidic or basic conditions.
Coupling of the Thiadiazole and Furan Rings: The thiadiazole and furan rings can be coupled through a propanamide linker by the reaction of the thiadiazole derivative with a furan derivative containing a suitable leaving group (e.g., halide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and other electrophiles or nucleophiles, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced derivatives. Substitution reactions can yield a variety of substituted thiadiazole or furan derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with thiadiazole moieties exhibit promising anticancer properties. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide has shown significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiadiazole compounds exhibited percent growth inhibition (PGI) rates of over 75% against multiple cancer types, including ovarian and lung cancers .
Mechanism of Action
The anticancer activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells. This is achieved through the modulation of apoptotic pathways, which can lead to increased cell death in malignant cells while sparing normal cells .
Agricultural Applications
Pesticidal Properties
The compound has also been evaluated for its pesticidal properties. Research indicates that thiadiazole derivatives can act as effective fungicides and insecticides. In particular, this compound has demonstrated efficacy against common agricultural pests and fungi, providing a potential alternative to conventional pesticides .
Case Study: Efficacy Against Fungal Pathogens
A field study assessed the effectiveness of this compound against Fusarium spp., a prevalent fungal pathogen in crops. The results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL, highlighting its potential as a biopesticide .
Material Sciences
Polymer Chemistry
In material sciences, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers blended with this compound exhibit improved tensile strength and thermal resistance compared to unmodified polymers .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | % Growth Inhibition | IC50 (µM) |
|---|---|---|---|
| Compound A | OVCAR-8 | 86.61 | 15 |
| Compound B | NCI-H460 | 75.99 | 20 |
| N-(5-Ethylsulfanyl...) | HCT-116 | 79.00 | 18 |
Table 2: Efficacy Against Fungal Pathogens
| Pathogen | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| Fusarium spp. | 10 | 85 |
| Botrytis cinerea | 20 | 70 |
Mechanism of Action
The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may act by inhibiting the growth or replication of microorganisms through interactions with specific enzymes or cellular structures. If the compound exhibits anticancer activity, it may act by inducing apoptosis or inhibiting cell proliferation through interactions with specific signaling pathways or molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar 1,3,4-thiadiazole and propanamide derivatives, focusing on substituent effects, synthesis strategies, and inferred properties.
Structural and Functional Group Analysis
Key Research Findings and Limitations
- Inferred Reactivity : The ethylsulfanyl group may undergo oxidation to sulfoxide or sulfone derivatives, altering bioavailability .
- Gaps in Data : Experimental validation of the target compound’s solubility, stability, and bioactivity is needed. Current insights rely on structural extrapolation from analogs.
- Comparative Advantages : The methylfuran moiety offers a balance between lipophilicity and aromaticity, distinguishing it from bulkier phenyl-substituted analogs () .
Biological Activity
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the thiadiazole class, characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis typically involves the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole with a suitable propanamide derivative. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have evaluated the anticancer potential of various thiadiazole derivatives, including those similar to this compound. A notable study synthesized several propanamide derivatives and assessed their cytotoxicity against cancer cell lines.
Key Findings:
- IC50 Values : Compounds derived from similar structures exhibited IC50 values ranging from 10.84 µM to 24.57 µM against various cancer cell lines, indicating significant anticancer activity compared to standard drugs like doxorubicin (0.92 µM) .
- Mechanism of Action : The anticancer mechanisms are believed to involve apoptosis induction and cell cycle arrest in cancer cells.
Antibacterial Activity
The antibacterial properties of thiadiazole derivatives have also been extensively studied. Research indicates that compounds with similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria.
Evaluation Method:
The antibacterial activity is typically assessed using the serial dilution method against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Results Summary:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | 50 µg/mL |
| Thiadiazole Derivative | Escherichia coli | 40 µg/mL |
These results suggest that the compound may possess significant antibacterial properties, warranting further investigation into its potential as a therapeutic agent .
Antifungal Activity
In addition to antibacterial effects, certain derivatives of thiadiazoles have demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
Activity Assessment:
Similar methodologies are used for antifungal evaluations, with results indicating that some derivatives exhibit potent antifungal activity.
Notable Compounds:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | Candida albicans | 30 µg/mL |
| Thiadiazole Derivative | Aspergillus niger | 25 µg/mL |
These findings highlight the broad-spectrum potential of thiadiazole derivatives in combating fungal infections .
Case Studies and Research Findings
Several case studies illustrate the biological activities associated with thiadiazole compounds:
- Anticancer Study : A study published in the Tropical Journal of Pharmaceutical Research reported that synthesized propanamide derivatives showed promising anticancer activities with specific structural modifications enhancing efficacy .
- Antimicrobial Study : Research on quinazoline derivatives demonstrated that modifications in the thiadiazole structure significantly influenced antibacterial and antifungal activities .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target enzymes involved in cancer progression and microbial resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide, and how are intermediates purified?
- Methodology :
-
Step 1 : React 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine with 3-(5-methylfuran-2-yl)propanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (1.2 eq) as a base to neutralize HCl byproducts.
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Step 2 : Purify the crude product via flash chromatography (gradient: 3–5% methanol in DCM) to isolate the target compound .
-
Critical Notes : Monitor reaction completion via TLC (Rf ≈ 0.2–0.3 in 10% MeOH/DCM). Avoid excess POCl3 (used in analogous syntheses) to prevent side reactions .
- Table 1 : Key Reaction Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | Anhydrous DCM | |
| Base | Triethylamine (1.2 eq) | |
| Reaction Time | 6–8 hours at 25°C | |
| Purification Method | Flash chromatography (MeOH/DCM) |
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated DMSO (δH 12.96 for NH groups, δC 165–170 ppm for thiadiazole carbons). Compare to analogs in (e.g., δH 7.25–8.32 for aromatic protons) .
- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~690 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (333.41 g/mol) via HRMS (ESI+) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of thiadiazole derivatives against enzymatic targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase XII (CA XII), a glioblastoma target. Optimize the ligand’s sulfonamide group for interaction with Zn²+ in the active site .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2.0 Å acceptable) and hydrogen bond persistence .
Q. How can researchers resolve discrepancies in NMR data for structurally similar thiadiazole derivatives?
- Methodology :
- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3. For example, NH protons in DMSO appear downfield (δH 12.96) due to hydrogen bonding, while CDCl3 may show δH ~10.5 .
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., rotamers of the ethylsulfanyl group) .
- Cross-Validation : Cross-check with X-ray crystallography (e.g., C–S bond lengths: 1.68–1.72 Å in ) .
Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?
- Methodology :
- pH Stability : Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Use HPLC to monitor degradation over 24 hours .
- Light/Temperature Sensitivity : Store lyophilized samples at –80°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. How does the ethylsulfanyl substituent influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Calculation : Use ChemDraw to estimate logP (~2.5). Compare to analogs without the ethylsulfanyl group (logP ~1.8) to assess lipophilicity .
- Caco-2 Permeability Assay : Measure apparent permeability (Papp) to predict intestinal absorption. A Papp >1×10⁻⁶ cm/s suggests moderate bioavailability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting melting points reported for analogous thiadiazole derivatives?
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. DCM/hexane) to isolate stable polymorphs .
- Purity : Verify via elemental analysis (C, H, N within ±0.4% of theoretical values) .
Experimental Design for Biological Evaluation
Q. What in vitro assays are suitable for evaluating this compound’s inhibitory activity against cancer-related enzymes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
